Cas no 905600-49-9 (2-Iodo-3-(trifluoromethyl)benzonitrile)
2-Iodo-3-(trifluoromethyl)benzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-Iodo-3-(trifluoromethyl)benzonitrile
- 3-CYANO-2-IODOBENZOTRIFLUORIDE
- AKOS022171962
- 905600-49-9
- SCHEMBL171150
- FS-6447
- CGUFWPQURMBLMB-UHFFFAOYSA-N
- DTXSID60650227
- MFCD08532492
- DB-134927
-
- MDL: MFCD08532492
- Inchi: 1S/C8H3F3IN/c9-8(10,11)6-3-1-2-5(4-13)7(6)12/h1-3H
- InChI Key: CGUFWPQURMBLMB-UHFFFAOYSA-N
- SMILES: IC1C(C#N)=CC=CC=1C(F)(F)F
Computed Properties
- Exact Mass: 296.92623g/mol
- Monoisotopic Mass: 296.92623g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 23.8Ų
2-Iodo-3-(trifluoromethyl)benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM126238-1g |
2-iodo-3-(trifluoromethyl)benzonitrile |
905600-49-9 | 95% | 1g |
$282 | 2021-06-17 | |
| Chemenu | CM126238-5g |
2-iodo-3-(trifluoromethyl)benzonitrile |
905600-49-9 | 95% | 5g |
$904 | 2021-06-17 | |
| Fluorochem | 035174-1g |
2-Iodo-3-(trifluoromethyl)benzonitrile |
905600-49-9 | 95% | 1g |
£193.00 | 2022-02-28 | |
| Alichem | A013034432-250mg |
2-Iodo-3-(trifluoromethyl)benzonitrile |
905600-49-9 | 97% | 250mg |
$470.40 | 2023-08-31 | |
| Alichem | A013034432-500mg |
2-Iodo-3-(trifluoromethyl)benzonitrile |
905600-49-9 | 97% | 500mg |
$806.85 | 2023-08-31 | |
| Alichem | A013034432-1g |
2-Iodo-3-(trifluoromethyl)benzonitrile |
905600-49-9 | 97% | 1g |
$1504.90 | 2023-08-31 | |
| Chemenu | CM126238-1g |
2-iodo-3-(trifluoromethyl)benzonitrile |
905600-49-9 | 95% | 1g |
$162 | 2024-07-20 | |
| Chemenu | CM126238-5g |
2-iodo-3-(trifluoromethyl)benzonitrile |
905600-49-9 | 95% | 5g |
$538 | 2024-07-20 | |
| Chemenu | CM126238-250mg |
2-iodo-3-(trifluoromethyl)benzonitrile |
905600-49-9 | 95% | 250mg |
$77 | 2024-07-20 | |
| A2B Chem LLC | AH92494-250mg |
2-Iodo-3-(trifluoromethyl)benzonitrile |
905600-49-9 | 95% | 250mg |
$344.00 | 2024-05-20 |
2-Iodo-3-(trifluoromethyl)benzonitrile Related Literature
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 2-Iodo-3-(trifluoromethyl)benzonitrile
Introduction to 2-Iodo-3-(trifluoromethyl)benzonitrile (CAS No. 905600-49-9)
2-Iodo-3-(trifluoromethyl)benzonitrile (CAS No. 905600-49-9) is a versatile organic compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its iodine and trifluoromethyl functionalities, which confer it with distinct reactivity and stability profiles.
The molecular structure of 2-Iodo-3-(trifluoromethyl)benzonitrile consists of a benzene ring substituted with an iodo group at the 2-position and a trifluoromethyl group at the 3-position, along with a cyano group at the 4-position. The presence of these functional groups imparts the molecule with a combination of electrophilic and nucleophilic properties, making it a valuable intermediate in synthetic chemistry.
In the realm of pharmaceutical research, 2-Iodo-3-(trifluoromethyl)benzonitrile has been explored for its potential as a building block in the synthesis of bioactive molecules. Recent studies have highlighted its utility in the development of novel drugs targeting various diseases. For instance, researchers at the University of California, San Francisco, have utilized this compound as a key intermediate in the synthesis of inhibitors for specific enzymes involved in cancer pathways. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting compounds, while the iodo group provides a handle for further functionalization through palladium-catalyzed cross-coupling reactions.
Beyond pharmaceutical applications, 2-Iodo-3-(trifluoromethyl)benzonitrile has also found use in materials science. Its unique electronic properties make it an attractive candidate for the development of advanced materials such as organic semiconductors and optoelectronic devices. A study published in the Journal of Materials Chemistry C demonstrated that derivatives of this compound exhibit excellent charge transport properties and can be used to fabricate high-performance organic field-effect transistors (OFETs). The cyano group contributes to the planarity and conjugation of the molecule, which is crucial for efficient charge transport.
The synthetic accessibility of 2-Iodo-3-(trifluoromethyl)benzonitrile has been well-documented in the literature. A common synthetic route involves the iodination of 3-trifluoromethylbenzonitrile followed by further functionalization. This process can be optimized using modern synthetic techniques such as microwave-assisted synthesis and flow chemistry to improve yield and purity. The robustness and scalability of these methods make it feasible to produce this compound on both laboratory and industrial scales.
In terms of safety and handling, while 2-Iodo-3-(trifluoromethyl)benzonitrile is not classified as a hazardous material, it should be handled with care to avoid exposure to skin or inhalation. Proper personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn when working with this compound. Additionally, it is important to store it in a cool, dry place away from incompatible substances to ensure its stability and longevity.
The future prospects for 2-Iodo-3-(trifluoromethyl)benzonitrile are promising. Ongoing research continues to uncover new applications and derivatives that could have significant impacts on various industries. For example, ongoing studies are exploring its potential as a precursor for novel catalysts and ligands in homogeneous catalysis. The ability to fine-tune its properties through chemical modification opens up a wide range of possibilities for innovation.
In conclusion, 2-Iodo-3-(trifluoromethyl)benzonitrile (CAS No. 905600-49-9) is a multifaceted compound with a diverse array of applications in pharmaceuticals, materials science, and chemical synthesis. Its unique combination of functional groups makes it an invaluable tool for researchers seeking to develop new materials and bioactive molecules. As research in these areas continues to advance, the importance of this compound is likely to grow, driving further innovation and discovery.
905600-49-9 (2-Iodo-3-(trifluoromethyl)benzonitrile) Related Products
- 161320-00-9(4-Iodo-3-(trifluoromethyl)benzonitrile)
- 868166-20-5(2-Iodo-5-(trifluoromethyl)benzonitrile)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)